2-(diethoxymethyl)-1H-benzimidazole

説明

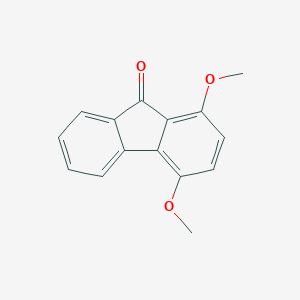

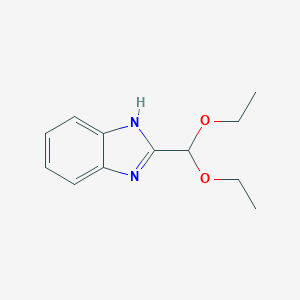

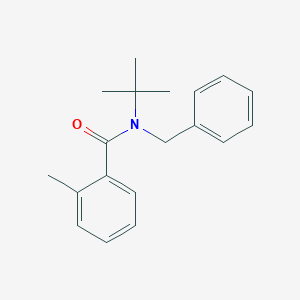

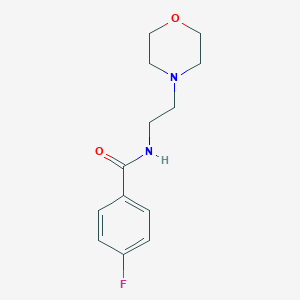

“2-(diethoxymethyl)-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring that has two non-adjacent nitrogen atoms. The “2-(diethoxymethyl)” part suggests that there is a diethoxymethyl group attached to the second carbon of the imidazole ring.

Molecular Structure Analysis

The molecular structure of “2-(diethoxymethyl)-1H-benzimidazole” would consist of a benzimidazole core with a diethoxymethyl group attached to the second carbon of the imidazole ring . The presence of the diethoxymethyl group could potentially influence the physical and chemical properties of the compound, such as its solubility and reactivity .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The diethoxymethyl group could potentially be cleaved under acidic or basic conditions, leading to the formation of ethanol and a carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(diethoxymethyl)-1H-benzimidazole” would depend on the specific structure of the compound. Benzimidazoles are generally solid at room temperature, and they have a high melting point due to the presence of the aromatic ring . The diethoxymethyl group could potentially increase the solubility of the compound in organic solvents .科学的研究の応用

Synthesis and Reactivity : N-protection of benzimidazole by a diethoxymethyl group allows exclusive lithiation at the 2-position, facilitating reactions with electrophiles to yield 2-hydroxymethylbenzimidazoles. This method offers a practicable route for synthesizing 2-formylbenzimidazole and indirect synthesis of benzimidazole-2-alcohols (Ooi & Suschitzky, 1983).

Antibacterial and Anticancer Potential : Derivatives of benzimidazole have shown potential in treating microbial infections and inhibiting tumors. For instance, benzimidazole-5-(aryldiazenyl)thiazole derivatives exhibit antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, and cytotoxic effects against human liver cancer cell lines (Khalifa et al., 2018).

Antimicrobial Activity : 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have been synthesized and found to exhibit antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Corrosion Inhibition : Benzimidazole derivatives, including 2-aminomethylbenzimidazole, have been studied for their inhibitory action against iron corrosion in hydrochloric acid solutions, demonstrating potential as corrosion inhibitors (Khaled, 2003).

Cancer Research : A structure-activity relationship study of the pan class I PI 3-kinase inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) identified substitutions on the benzimidazole ring affecting potency against various cancer-related enzymes (Rewcastle et al., 2011).

DNA Topoisomerase I Inhibition : Certain 1H-benzimidazole derivatives are active as inhibitors of type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription, suggesting potential use in cancer therapy (Alpan et al., 2007).

Antibacterial Properties and Helicobacter pylori Treatment : 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles show antibacterial properties selective for Helicobacter spp., indicating potential use in treating Helicobacter pylori infections (Kühler et al., 2002).

Chemotherapy of Alveolar Hydatid Disease : A benzimidazole prodrug showed significant morphological damage to Echinococcus multilocularis metacestodes, suggesting its potential in treating alveolar hydatid disease (Walchshofer et al., 1990).

Antisecretory (H+,K+)-ATPase Inhibitors : Benzimidazole derivatives have been identified as potent inhibitors of (H+,K+)-ATPase, an enzyme implicated in gastric acid secretion, highlighting their potential in treating conditions like acid reflux (Kohl et al., 1992).

Anti-HIV Activity : Certain benzimidazole derivatives have shown moderate in vitro anti-HIV activity, contributing to the development of non-nucleoside human immunodeficiency virus inhibitors (Badawey & Kappe, 1997).

将来の方向性

The future directions for research on “2-(diethoxymethyl)-1H-benzimidazole” would likely depend on its potential applications. If it has biological activity, it could be studied as a potential therapeutic agent. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

特性

IUPAC Name |

2-(diethoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)11-13-9-7-5-6-8-10(9)14-11/h5-8,12H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQKHEYWEHJTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC2=CC=CC=C2N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406740 | |

| Record name | 2-(diethoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(diethoxymethyl)-1H-benzimidazole | |

CAS RN |

13109-82-5 | |

| Record name | 2-(diethoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)

![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)